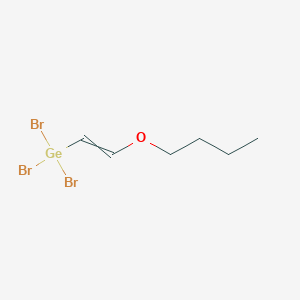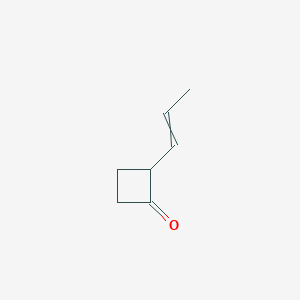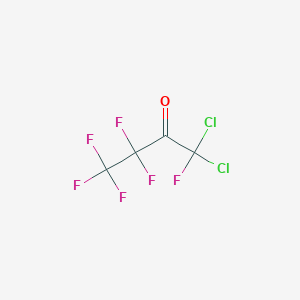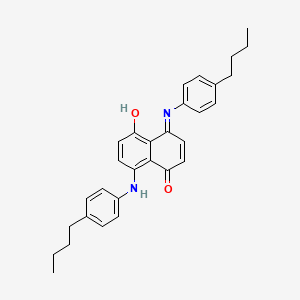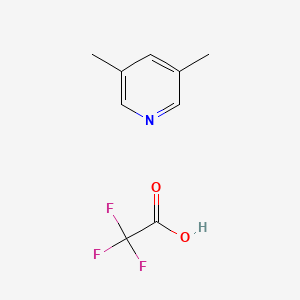
3,5-Dimethylpyridine;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethylpyridine typically involves the alkylation of pyridine with methylating agents. One common method is the reaction of pyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield 3,5-dimethylpyridine.
2,2,2-Trifluoroacetic acid is synthesized industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The reaction conditions involve the use of hydrogen fluoride and an electric current to introduce the fluorine atoms.
Industrial Production Methods
The industrial production of 3,5-dimethylpyridine involves the catalytic hydrogenation of 3,5-dimethylpyridine in a trickle bed reactor. The catalyst used is typically ruthenium on carbon (Ru/C), and the reaction is carried out under hydrogen gas at elevated temperatures .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethylpyridine;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of 3,5-dimethylpyridine.
Reduction: Reduced forms of the compound with the trifluoroacetyl group converted to a hydroxyl group.
Substitution: Substituted derivatives with different functional groups replacing the trifluoroacetyl group.
Applications De Recherche Scientifique
3,5-Dimethylpyridine;2,2,2-trifluoroacetic acid has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,5-dimethylpyridine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets through its functional groups. The trifluoroacetyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The pyridine ring can participate in coordination with metal ions, making it useful in catalytic processes. The methyl groups at the 3 and 5 positions can affect the steric and electronic properties of the compound, modulating its interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylpyridine: A simpler derivative of pyridine with two methyl groups.
2,2,2-Trifluoroacetic acid: A strong organic acid with three fluorine atoms.
3,5-Dimethylpiperidine: A hydrogenated derivative of 3,5-dimethylpyridine used as a precursor to tibric acid.
Uniqueness
3,5-Dimethylpyridine;2,2,2-trifluoroacetic acid is unique due to the combination of the electron-withdrawing trifluoroacetyl group and the steric effects of the methyl groups on the pyridine ring. This combination imparts distinct chemical properties, making it valuable in specific synthetic and catalytic applications.
Propriétés
Numéro CAS |
81675-57-2 |
|---|---|
Formule moléculaire |
C9H10F3NO2 |
Poids moléculaire |
221.18 g/mol |
Nom IUPAC |
3,5-dimethylpyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H9N.C2HF3O2/c1-6-3-7(2)5-8-4-6;3-2(4,5)1(6)7/h3-5H,1-2H3;(H,6,7) |
Clé InChI |
NEJQHTBUZYELML-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1)C.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


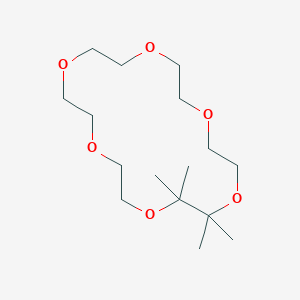
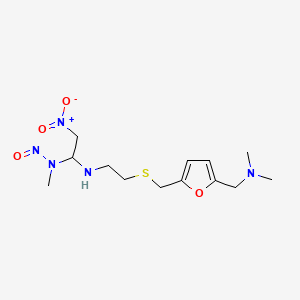
![1,1'-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)](/img/structure/B14407850.png)
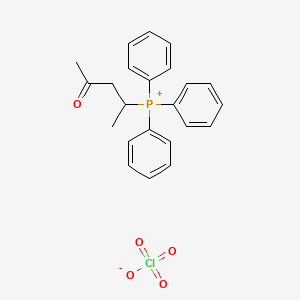
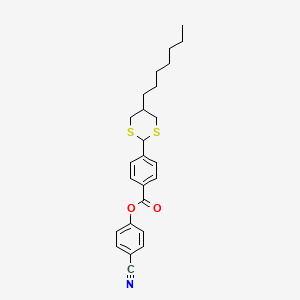
![(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane](/img/structure/B14407857.png)
